N,N-Diethyl-m-anisidine

Description

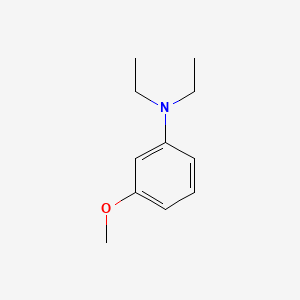

N,N-Diethyl-m-anisidine (CAS: Not explicitly listed; molecular formula: C₁₁H₁₇NO, molecular weight: 179.26 g/mol) is a substituted aniline derivative featuring a methoxy group at the meta position and two ethyl groups attached to the nitrogen atom. It is structurally characterized as a tertiary amine with aromatic and alkoxy substituents. Key properties include insolubility in water and solubility in oxygenated and chlorinated solvents, typical of lipophilic aromatic amines .

Production involves reactions such as ring nitrosation/cyclocondensation/oxidation with precursors like m-diethylaminophenol . Its primary industrial applications include serving as an intermediate in dye synthesis (e.g., Acid Blue 1, Basic Green 1) and as a curing accelerator for unsaturated polyester resins . Derivatives of this compound are critical in the manufacture of pigments and specialty chemicals.

Properties

CAS No. |

92-18-2 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N,N-diethyl-3-methoxyaniline |

InChI |

InChI=1S/C11H17NO/c1-4-12(5-2)10-7-6-8-11(9-10)13-3/h6-9H,4-5H2,1-3H3 |

InChI Key |

KGFAREHEJGDILZ-UHFFFAOYSA-N |

SMILES |

CCN(CC)C1=CC(=CC=C1)OC |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)OC |

Other CAS No. |

92-18-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between N,N-Diethyl-m-anisidine and related compounds:

Structural and Functional Insights :

Substituent Effects: this compound vs. N,N-Dimethyl-m-anisidine: The ethyl groups in the diethyl analog increase steric hindrance and lipophilicity compared to the dimethyl variant. This reduces water solubility but enhances compatibility with non-polar solvents . Methoxy Group: The meta-methoxy group in both m-anisidine derivatives enhances electron density on the aromatic ring, making them more reactive in electrophilic substitutions compared to non-methoxy analogs like DEA .

Synthetic Utility :

- This compound is tailored for industrial dye production, whereas N,N-Dimethyl-m-anisidine is primarily a laboratory reagent due to its smaller substituents and ease of handling .

- m-Anisidine (unsubstituted at nitrogen) is utilized in pharmaceuticals, leveraging its primary amine reactivity, while DEA’s tertiary amine structure favors catalytic roles in polymer curing .

Research and Patent Landscape :

- This compound has 239 patents but minimal academic literature, highlighting its industrial significance over academic interest .

- In contrast, N,N-Dimethyl-m-anisidine has well-documented spectroscopic data (e.g., PubChem CID: 139977), reflecting its role in methodological studies .

Key Research Findings

- Thermodynamic Stability : Computational studies suggest that ethyl substituents in This compound confer greater thermal stability than methyl groups, aligning with its higher estimated boiling point .

- Reactivity in Dye Synthesis : The electron-donating methoxy group in This compound facilitates coupling reactions in azo dye production, outperforming DEA in color intensity and stability .

- Safety and Handling : While specific data are scarce, structurally similar compounds like N,N-Diethylacetamide require precautions against inhalation and skin contact, suggesting analogous handling protocols for the diethyl-m-anisidine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.